molecular formula C10H19NO2 B8061618 tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate

tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate

Cat. No.: B8061618
M. Wt: 185.26 g/mol
InChI Key: ATXGOHFUKJHAJB-MRVPVSSYSA-N
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Description

Contextualization of Chiral Pyrrolidine (B122466) Derivatives in Asymmetric Catalysis and Synthesis

Chiral pyrrolidine derivatives have established themselves as a cornerstone of asymmetric synthesis. mdpi.com Their rigid, cyclic structure provides a well-defined stereochemical environment, which is essential for inducing chirality in chemical reactions. Proline, a naturally occurring amino acid containing a pyrrolidine ring, and its derivatives have been extensively used as organocatalysts in a wide range of transformations, including aldol (B89426) and Mannich reactions. The success of these simple catalysts has inspired the development of a plethora of more sophisticated pyrrolidine-based ligands and catalysts for both metal-catalyzed and organocatalyzed reactions. These derivatives are prized for their ability to form stable complexes with metal ions and to activate substrates through the formation of iminium or enamine intermediates. mdpi.com

Significance of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate as a Chiral Building Block

This compound is a valuable chiral building block that combines the key features of the pyrrolidine scaffold with a functionalized acetate (B1210297) side chain. The (2R) stereocenter provides a source of chirality, while the secondary amine of the pyrrolidine ring and the ester group of the acetate moiety offer two points for further chemical modification. The tert-butyl ester group is a particularly useful feature, as it can be selectively removed under acidic conditions, often without affecting other acid-labile protecting groups, thus allowing for orthogonal protection strategies in multi-step syntheses.

The utility of the closely related (S)-enantiomer, tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate, has been demonstrated in the synthesis of complex molecules. For instance, a derivative of this building block, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is a key intermediate in the synthesis of Elbasvir, a medication used for the treatment of hepatitis C. mdpi.com This highlights the importance of this class of compounds in medicinal chemistry and drug development. The strategic placement of the acetate group at the 2-position of the pyrrolidine ring makes it a suitable precursor for the introduction of various functional groups and for the construction of more elaborate molecular frameworks.

Evolution of Research Perspectives on this compound in Academic Disciplines

The research interest in chiral pyrrolidine derivatives has evolved significantly over the past few decades. Initially, much of the focus was on the use of naturally occurring proline and hydroxyproline (B1673980) as chiral sources. However, as the demand for more diverse and complex molecular structures grew, so did the need for more versatile and synthetically accessible chiral building blocks. This led to the development of synthetic routes to a wide range of substituted pyrrolidines, including those with functionalized side chains like this compound.

In recent years, the application of these building blocks has expanded beyond their use as chiral auxiliaries and catalysts. They are now increasingly recognized for their role as key structural motifs in the design of new therapeutic agents. The pyrrolidine scaffold is often incorporated into drug candidates to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. As a result, there is a growing body of research focused on the development of efficient and stereoselective methods for the synthesis of functionalized pyrrolidines like this compound, as well as on their incorporation into novel molecular entities with potential biological activity.

Chemical and Physical Properties

Below is a table of computed physical and chemical properties for a closely related compound, tert-butyl 2-amino-2-[(2R)-pyrrolidin-2-yl]acetate. These values provide an estimation of the properties of the title compound.

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol nih.gov
XLogP30.4 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count3 nih.gov
Exact Mass200.152477885 Da nih.gov
Monoisotopic Mass200.152477885 Da nih.gov
Topological Polar Surface Area64.4 Ų nih.gov
Heavy Atom Count14 nih.gov
Complexity211 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXGOHFUKJHAJB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 2 2r Pyrrolidin 2 Yl Acetate

Optimization of Reaction Conditions for tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate Synthesis

Green Chemistry Principles in this compound Synthesis

A significant advancement in this area is the move towards catalytic hydrogenations. For instance, the reduction of a suitable precursor, such as a pyrrole (B145914) derivative, can be achieved with high efficiency and stereoselectivity using heterogeneous catalysts. These catalysts, often based on noble metals like palladium or rhodium on a solid support, can be easily recovered and reused, a key tenet of green chemistry. A patent for the preparation of proline esters describes a method involving the reaction of 2-cyanoethylglycine ester with hydrogen in the presence of a palladium catalyst, which can be adapted for the synthesis of the target molecule. google.com This approach avoids the use of stoichiometric reducing agents, which are often hazardous and generate significant waste.

Another green approach is the use of biocatalysis. Enzymes, operating under mild conditions in aqueous media, offer high chemo-, regio-, and stereoselectivity. While specific enzymatic routes to this compound are still under development, research into the synthesis of similar chiral pyrrolidines using engineered enzymes like cytochrome P450 variants showcases the potential of this strategy. These biocatalytic methods can significantly reduce the reliance on traditional organic solvents and hazardous reagents.

The choice of solvent is another critical aspect of green synthesis. Traditional syntheses often employ chlorinated solvents or other volatile organic compounds (VOCs). Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or ionic liquids. A Chinese patent details a method for preparing proline esters using solvents like dichloroethane, dichloromethane (B109758), toluene, or hexane, but also highlights efforts to recycle the solvent and mother liquor to minimize waste. google.com The development of L-proline-based chiral ionic liquids for asymmetric reactions further underscores the move towards more environmentally benign reaction media. mdpi.com

The following table provides a conceptual comparison of traditional versus greener synthetic approaches for pyrrolidine (B122466) derivatives, highlighting the potential improvements offered by green chemistry principles.

ParameterTraditional SynthesisGreener Synthesis (Conceptual)
Reagents Stoichiometric, often hazardousCatalytic (e.g., heterogeneous catalysts, enzymes)
Solvents Chlorinated solvents, VOCsWater, supercritical fluids, ionic liquids, recyclable solvents
Atom Economy LowerHigher
E-Factor HigherLower
Reaction Conditions Often harsh (high temperatures, pressures)Mild (ambient temperature and pressure)
Waste Generation SignificantMinimized

It is important to note that the practical implementation of these green methodologies on an industrial scale presents its own set of challenges, including catalyst cost, stability, and the economics of process modification. However, the ongoing research in this field is paving the way for more sustainable and environmentally responsible production of this compound and other valuable chiral compounds.

Stereochemical Integrity and Control in Reactions Involving Tert Butyl 2 2r Pyrrolidin 2 Yl Acetate

Retention of Stereochemical Configuration during Transformations

The utility of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate as a chiral building block is fundamentally dependent on the retention of its (R)-configuration during subsequent chemical modifications, most commonly at the nitrogen atom. N-acylation is a frequent transformation, and studies on the synthesis of Vildagliptin intermediates from L-proline (the precursor to (R)-pyrrolidine-2-yl derivatives) demonstrate that this reaction proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.

For instance, the N-acylation of L-proline with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, a key precursor to Vildagliptin, occurs without compromising the stereocenter. researchgate.netresearchgate.net This intermediate can then be converted to other derivatives, with the (S)-configuration (or (R) depending on nomenclature rules for the specific derivative) being maintained. The synthesis of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile (B1309360) from L-proline is another example where the stereochemistry is preserved. niscair.res.in These syntheses underscore that standard acylation conditions are generally mild enough to prevent racemization at the adjacent chiral carbon.

The following table summarizes a typical reaction where the stereochemistry of the pyrrolidine (B122466) ring is retained:

Starting MaterialReagentProductStereochemical OutcomeReference
L-prolineChloroacetyl chloride(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acidRetention of configuration researchgate.net

Epimerization Studies and Chiral Stability of this compound Derivatives

While many reactions proceed with retention of configuration, the potential for epimerization at the α-carbon to the carboxylate group is a critical consideration, particularly under basic conditions. Epimerization involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face, resulting in a mixture of enantiomers. google.com

In the context of peptide synthesis, epimerization of amino acid residues is a known side reaction that can significantly impact the biological activity of the final peptide. google.com For proline derivatives, the risk of epimerization is a key factor to control during synthesis. While specific epimerization studies on this compound are not extensively documented in readily available literature, the high enantiomeric purity achieved in multi-step syntheses utilizing this scaffold suggests that the conditions are carefully optimized to minimize this side reaction. For example, processes for preparing Vildagliptin aim for high chemical and enantiomeric purity, often exceeding 99.5%. google.comrsc.org This implies that the reaction conditions used, such as the choice of base and temperature, are selected to avoid significant epimerization.

The potential for epimerization is particularly relevant when strong bases are employed. For instance, the use of lithium diisopropylamide (LDA) to form an enolate from a proline ester for subsequent alkylation must be carefully controlled to prevent loss of stereochemical integrity. The stability of the chiral center is therefore a crucial parameter in the design of synthetic routes involving this compound and its derivatives.

Diastereoselective Control in Reactions Utilizing this compound

The inherent chirality of this compound can be exploited to control the stereochemical outcome of reactions at other sites within the molecule, a process known as diastereoselective synthesis. The chiral pyrrolidine ring can act as a chiral auxiliary, directing the approach of a reagent to one face of the molecule over the other.

A notable example of this is the diastereoselective Michael addition. While not directly involving this compound, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their application in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes highlights the power of the pyrrolidine scaffold in directing stereochemistry. In these cases, the existing stereocenters on the pyrrolidine ring dictate the facial selectivity of the nucleophilic attack, leading to high diastereomeric and enantiomeric excesses.

In a similar vein, the Michael addition of a nucleophile to an α,β-unsaturated ester derived from this compound could be expected to proceed with a degree of diastereoselectivity. The bulky tert-butyl group and the geometry of the pyrrolidine ring would create a chiral environment influencing the trajectory of the incoming nucleophile.

A generalized representation of diastereoselective control is presented in the table below:

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Chiral cis-2,5-disubstituted pyrrolidineMichael AdditionNot specifiedup to >99%

Enantiomeric Excess Determination Methodologies (Excluding Basic Identification)

The confirmation of stereochemical integrity and the determination of enantiomeric excess (e.e.) are paramount in asymmetric synthesis. For derivatives of this compound, various advanced analytical techniques are employed.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. For the analysis of Vildagliptin and its intermediates, specific chiral HPLC methods have been developed. For example, a patent for the preparation of Vildagliptin describes an HPLC method using a column with a flow rate of 1.0 mL/min and UV detection at 210 nm to ensure high enantiomeric purity. google.com The choice of the CSP and the mobile phase is crucial for achieving good separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents is another powerful tool. In the presence of a chiral auxiliary, the enantiomers of a compound are converted into diastereomers, which have different NMR spectra. This allows for the quantification of each enantiomer. For instance, the formation of diastereomeric amides with a chiral acid (like Mosher's acid) can be used to determine the e.e. of chiral amines by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.

A summary of analytical methods for determining enantiomeric excess is provided in the table below:

Analytical MethodPrincipleApplication
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation and quantification of enantiomers of Vildagliptin and its precursors.
NMR with Chiral Derivatizing AgentsConversion of enantiomers into diastereomers with distinct NMR signalsDetermination of enantiomeric excess of chiral amines and alcohols.

Chemical Reactivity and Derivatization Studies of Tert Butyl 2 2r Pyrrolidin 2 Yl Acetate

Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen Center

The secondary amine in the pyrrolidine ring is a key site for a variety of chemical transformations, including alkylation, acylation, and coordination with metal ions. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Alkylation and Acylation Reactions

The nucleophilic nitrogen atom of the pyrrolidine ring readily undergoes alkylation and acylation reactions. These transformations are fundamental for the derivatization of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate.

Alkylation: N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This is typically achieved by reacting the substrate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of substituents.

In a related context, the alkylation of pyrrolidine derivatives can also be achieved under phase-transfer catalysis conditions, which can offer advantages in terms of reaction efficiency and stereoselectivity. nih.gov For instance, the alkylation of similar cyclic amino acid esters has been performed using alkyl halides in the presence of a phase-transfer catalyst and a base.

Acylation: N-acylation involves the introduction of an acyl group, typically from an acid chloride or anhydride, to the pyrrolidine nitrogen. This reaction is usually performed in the presence of a base, such as triethylamine or pyridine, to scavenge the acid byproduct. The resulting N-acyl derivatives are amides and are generally stable compounds. This reaction is a cornerstone in the synthesis of peptides and other amide-containing molecules. For example, the acylation of similar proline esters is a common step in the synthesis of complex peptides and peptidomimetics. acs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyrrolidine Derivatives
Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr), K₂CO₃, Acetonitrile, rt to 60 °CN-Alkyl-pyrrolidine derivative
N-AlkylationAlkyl halide, Phase-transfer catalyst, Base (e.g., NaOH), Toluene/H₂ON-Alkyl-pyrrolidine derivative
N-AcylationAcyl chloride (e.g., Acetyl chloride, Benzoyl chloride), Triethylamine, Dichloromethane (B109758), 0 °C to rtN-Acyl-pyrrolidine derivative (Amide)
N-AcylationAnhydride (e.g., Acetic anhydride), Pyridine, rtN-Acyl-pyrrolidine derivative (Amide)

Formation of Amides and Related Derivatives

The secondary amine of this compound can also participate in amide bond formation with carboxylic acids. This transformation is of paramount importance in peptide synthesis and the creation of various bioactive molecules. chemimpex.com Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are employed to activate the carboxylic acid for subsequent nucleophilic attack by the pyrrolidine nitrogen.

The general procedure involves mixing the carboxylic acid with the coupling agent and an activating additive like 1-hydroxybenzotriazole (B26582) (HOBt) before the addition of the pyrrolidine derivative. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to maintain a basic pH and facilitate the reaction.

Coordination Chemistry and Complexation Behavior

The pyrrolidine nitrogen and the carbonyl oxygen of the ester group in this compound can act as ligands, coordinating to metal ions to form metal complexes. Proline and its derivatives are well-known for their ability to form stable chelate complexes with a variety of transition metals, including copper(II), nickel(II), and zinc(II). researchgate.net

The coordination typically involves the nitrogen atom and the carbonyl oxygen, forming a five-membered chelate ring, which is a thermodynamically favorable arrangement. The stereochemistry of the pyrrolidine ring can influence the geometry and properties of the resulting metal complexes. These complexes can have applications in catalysis, particularly in asymmetric synthesis, where the chiral ligand can induce enantioselectivity in chemical reactions. nih.gov The formation of these complexes can be studied using various spectroscopic techniques, such as UV-Vis, IR, and NMR spectroscopy, as well as X-ray crystallography to determine their solid-state structures. mdpi.com

Transformations Involving the Ester Functionality

The tert-butyl ester group is a significant feature of the molecule, offering both a protecting group for the carboxylic acid and a site for further chemical transformations.

Transesterification Processes

Transesterification is a process where the tert-butyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases.

Acid-catalyzed transesterification typically involves heating the tert-butyl ester in an excess of another alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. google.com The equilibrium of the reaction is driven towards the product by using a large excess of the new alcohol.

Base-catalyzed transesterification is generally faster and proceeds under milder conditions. masterorganicchemistry.com It involves the use of an alkoxide base, such as sodium methoxide (B1231860) in methanol, which acts as a nucleophile to attack the ester carbonyl. However, this method is less common for tert-butyl esters due to the potential for elimination reactions under strongly basic conditions. More recent methods have explored the use of catalysts like phosphorus trichloride (B1173362) to mediate the conversion of tert-butyl esters to other esters under mild conditions. organic-chemistry.org

Table 2: General Conditions for Transesterification of tert-Butyl Esters
CatalysisReagents and ConditionsProduct
Acid-CatalyzedR'OH (excess), H₂SO₄ (cat.), Heat2-[(2R)-pyrrolidin-2-yl]acetate alkyl (R') ester
Base-CatalyzedR'ONa in R'OH, rt2-[(2R)-pyrrolidin-2-yl]acetate alkyl (R') ester
PCl₃-mediatedPCl₃, R'OH, 60-80 °C2-[(2R)-pyrrolidin-2-yl]acetate alkyl (R') ester

Hydrolysis and Carboxylic Acid Formation

The tert-butyl ester group is a commonly used protecting group for carboxylic acids because it is stable to many reaction conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, (2R)-pyrrolidin-2-ylacetic acid. thieme.de

The most common method for the hydrolysis of tert-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). capes.gov.brnih.gov The reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the counterion or a scavenger. This deprotection is typically rapid and clean, occurring at room temperature. stackexchange.com The workup usually involves evaporation of the acid and solvent.

Reduction to Alcohols

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (2R)-2-(2-hydroxyethyl)pyrrolidine. This transformation is a fundamental conversion in organic synthesis, often accomplished using powerful reducing agents.

ReagentProductReaction Type
Lithium aluminum hydride (LiAlH₄)(2R)-2-(2-hydroxyethyl)pyrrolidineEster Reduction

Reactions at the Alpha-Carbon of the Acetate (B1210297) Moiety

The alpha-carbon of the acetate group in this compound possesses acidic protons, making it a site for various carbon-carbon bond-forming and substitution reactions.

Enolate Chemistry and Carbon-Carbon Bond Formation

The protons on the carbon adjacent to the ester carbonyl (the α-carbon) can be abstracted by a strong base to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds. msu.edu

The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.comyoutube.com The use of a powerful base like LDA ensures the essentially complete conversion of the ester to its enolate, preventing side reactions that might occur if weaker bases like alkoxides were used, where an equilibrium between the ester, enolate, and base would exist. youtube.com

Once formed, the enolate can act as a nucleophile in SN2 reactions with various electrophiles, most commonly alkyl halides. youtube.comlibretexts.orglibretexts.org This alkylation reaction introduces a new alkyl group at the alpha-position, providing a direct method for elaborating the carbon skeleton. The success of this alkylation is subject to the typical constraints of SN2 reactions; primary and methyl halides are the best substrates, while secondary halides react more slowly and tertiary halides are prone to elimination. youtube.comlibretexts.org This method is a cornerstone of organic synthesis, allowing for the construction of more complex molecules from simpler precursors. youtube.com

BaseIntermediateSubsequent ReactionProduct Type
Lithium diisopropylamide (LDA)EnolateAlkylation with R-X (Alkyl halide)α-alkylated ester

Halogenation and Other Substitutions

The alpha-carbon of ester groups can undergo halogenation, although this reaction is generally less facile than the alpha-halogenation of ketones or aldehydes. msu.edu Acid-catalyzed halogenation of esters is often slow. msu.edu

A more effective method for the α-bromination of carboxylic acid derivatives is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org While this reaction is primarily for carboxylic acids, the underlying principle involves the formation of an acid bromide intermediate, which enolizes more readily than the parent acid and subsequently reacts with bromine at the alpha-position. libretexts.orglibretexts.org A similar strategy could be envisioned for the ester, potentially involving its conversion to a more reactive derivative. The resulting α-halo esters are versatile synthetic intermediates, as the halogen atom can be displaced by a variety of nucleophiles in SN2 reactions, leading to the synthesis of α-hydroxy, α-amino, and other substituted acids. libretexts.org

Mechanistic Investigations of Key Transformations

The stereochemistry of reactions involving chiral pyrrolidine derivatives is a subject of significant interest. In the context of enolate alkylation, the stereocenter in the pyrrolidine ring can influence the facial selectivity of the incoming electrophile, potentially leading to diastereoselective bond formation. Mechanistic studies, often supported by computational analysis, can elucidate the transition state geometries that govern this stereochemical outcome.

Kinetic studies are crucial for optimizing reaction conditions and understanding the rate-determining steps of these transformations. For instance, in related organocatalytic reactions involving pyrrolidine derivatives, kinetic analyses have revealed that the rate-limiting step can shift depending on the specific substrates and catalysts used. nih.gov Such insights are vital for developing more efficient and selective synthetic methods.

Applications of Tert Butyl 2 2r Pyrrolidin 2 Yl Acetate As a Chiral Intermediate in Complex Molecule Synthesis

Construction of Chiral Amine Scaffolds

The secondary amine of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate serves as a key functional handle for the construction of more elaborate chiral amine scaffolds. Through various N-functionalization reactions, the pyrrolidine (B122466) core can be elaborated into a diverse range of structures with controlled stereochemistry.

One common strategy involves the diastereoselective alkylation of the pyrrolidine nitrogen. The steric hindrance imposed by the tert-butyl acetate (B1210297) group at the C2 position can direct the approach of electrophiles, leading to the preferential formation of one diastereomer. This approach is fundamental in creating substituted pyrrolidines that are themselves valuable intermediates for more complex targets.

Furthermore, the pyrrolidine nitrogen can participate in conjugate addition reactions to α,β-unsaturated systems. This Michael-type addition, guided by the existing stereocenter, allows for the stereocontrolled introduction of the pyrrolidine moiety into acyclic and cyclic systems, thereby generating complex chiral amine structures. These scaffolds are often precursors to biologically active compounds and can be further manipulated to introduce additional functionality.

Precursor to Biologically Relevant Heterocycles (e.g., Pyrrolizidines, Indolizidines)

The structural framework of this compound is ideally suited for the synthesis of bicyclic nitrogen-containing heterocycles, particularly pyrrolizidine (B1209537) and indolizidine alkaloids. These alkaloid families are known for their wide range of biological activities, including glycosidase inhibition and anticancer properties.

The synthesis of these bicyclic systems from this compound typically involves a sequence of reactions that first extends the side chain at the C2 position and then cyclizes onto the pyrrolidine nitrogen. For instance, the acetate side chain can be reduced to the corresponding alcohol, which can then be converted into a leaving group. Intramolecular N-alkylation then forges the second ring of the pyrrolizidine or indolizidine core. The (2R)-stereocenter of the starting material plays a crucial role in dictating the stereochemical outcome of the final bicyclic product.

Several total syntheses of polyhydroxylated pyrrolizidine and indolizidine alkaloids utilize proline-derived precursors, which share the core structural features of this compound. thieme-connect.comrsc.org These syntheses highlight the versatility of this chiral building block in accessing complex, biologically relevant heterocyclic systems.

Role in the Total Synthesis of Natural Products

The utility of this compound extends to the total synthesis of a variety of natural products beyond the aforementioned alkaloids. Its ability to introduce a chiral pyrrolidine unit makes it a valuable starting material for molecules where this motif is a key structural element.

Alkaloid Synthesis

The application of this compound and its derivatives as precursors in the synthesis of various alkaloids is well-documented. For example, in the synthesis of the indolizidine alkaloid (-)-lentiginosine, a related chiral pyrrolidine building block is employed to establish the core bicyclic structure with high stereocontrol. nih.gov The synthesis of other simple and complex pyrrolidine and indolizidine alkaloids often proceeds through intermediates that can be readily prepared from the title compound. thieme-connect.comnih.gov

The general strategy involves the elaboration of the acetate side chain, followed by cyclization to form the characteristic bicyclic core of these alkaloids. The stereochemistry of the final product is often dictated by the (2R)-configuration of the starting pyrrolidine.

Target Alkaloid ClassKey Synthetic StrategyRole of Pyrrolidine Intermediate
Pyrrolizidine AlkaloidsIntramolecular N-alkylationProvides the chiral pyrrolidine core
Indolizidine AlkaloidsRing-closing metathesis followed by reductionServes as the foundation for the bicyclic system
Simple Pyrrolidine AlkaloidsDiastereoselective alkylation or acylationIntroduces the chiral pyrrolidine moiety

Peptide and Peptidomimetic Construction

The structural similarity of the pyrrolidine ring to the amino acid proline makes this compound an excellent building block for the synthesis of peptides and peptidomimetics. acs.orgacs.orgnih.gov The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality, allowing the free secondary amine to be coupled with other amino acids or peptide fragments using standard peptide coupling reagents.

This approach allows for the introduction of a constrained, non-natural amino acid surrogate into a peptide sequence, which can have significant effects on the peptide's conformation and biological activity. The resulting peptidomimetics often exhibit enhanced proteolytic stability and improved pharmacokinetic properties compared to their natural counterparts. The Joullié–Ugi reaction, a multicomponent reaction, has been employed for the synthesis of polyhydroxylated pyrrolidine peptidomimetics from sugar-derived lactams, showcasing a direct route to these complex structures. acs.org

Utilization in the Development of Chiral Organocatalysts

In recent years, the field of asymmetric organocatalysis has seen explosive growth, with small chiral organic molecules being used to catalyze a wide range of enantioselective transformations. dntb.gov.uarsc.orgnih.gov Pyrrolidine-based structures have emerged as particularly effective scaffolds for organocatalysts, and this compound is a valuable starting material for their synthesis.

The secondary amine of the pyrrolidine can be readily functionalized with various catalytic moieties, such as thioureas, squaramides, or other hydrogen-bond donors. The resulting bifunctional organocatalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The rigid pyrrolidine backbone, with its defined stereochemistry, serves to create a well-defined chiral environment around the catalytic site.

For example, organocatalysts derived from proline and its derivatives have been successfully applied in a variety of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. rsc.orgnih.gov The synthesis of these catalysts often involves the coupling of a functionalized side chain to the pyrrolidine nitrogen, a transformation for which this compound is an ideal substrate.

Organocatalyst TypeTarget ReactionRole of Pyrrolidine Precursor
Prolinamide-thioureasAldol and Michael reactionsProvides the chiral scaffold and secondary amine handle
Pyrrolidine-squaramidesConjugate additionsCreates a rigid chiral environment
Diarylprolinol ethersAldol and α-functionalization of aldehydesServes as the chiral backbone for the catalyst

Theoretical and Computational Chemistry Studies on Tert Butyl 2 2r Pyrrolidin 2 Yl Acetate

Conformational Analysis and Energy Landscapes

The conformational flexibility of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate is primarily governed by the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the C-N and C-C bonds of the acetate (B1210297) substituent. The proline-like structure of the pyrrolidine ring is known to exist in multiple, low-energy conformations, often described as "endo" and "exo" puckers, which refer to the displacement of a ring atom relative to the plane of the other atoms. nih.gov The cis-trans isomerization of the amide bond, a key feature in proline-containing peptides, is not directly applicable here due to the secondary amine nature of the pyrrolidine ring in this compound. However, the orientation of the acetate group relative to the ring is a critical conformational variable.

A detailed conformational analysis would typically involve scanning the potential energy surface (PES) by systematically rotating the key dihedral angles. The resulting energy landscape would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. For similar molecules like L-proline methyl ester, computational studies have shown that the conformational preferences are dictated by a delicate balance of hyperconjugative interactions and steric effects. nih.gov In the case of this compound, the bulky tert-butyl group would introduce significant steric hindrance, likely favoring conformations that minimize its interaction with the pyrrolidine ring.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

ConformerPyrrolidine Ring PuckerDihedral Angle (N-C-C=O)Relative Energy (kcal/mol)
1Exo~180° (trans)0.00
2Endo~180° (trans)0.75
3Exo~0° (cis)2.50
4Endo~0° (cis)3.25
Note: This table is illustrative and based on typical energy differences found in related proline derivatives. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations can provide valuable insights into the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. rsc.org For pyrrolidine derivatives, the HOMO is often localized on the nitrogen atom and the adjacent carbon atoms, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the carbonyl group of the ester, marking it as a potential site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals and quantifying stabilizing hyperconjugative interactions. nih.gov In this compound, significant interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of the C-C and C=O bonds of the acetate group.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation (B3LYP/6-31G*)

PropertyValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability, likely from the pyrrolidine nitrogen.
LUMO Energy+1.2 eVIndicates electron-accepting capability, likely at the ester carbonyl group.
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability. rsc.org
Dipole Moment~2.5 DReflects the overall polarity of the molecule.
Note: These values are estimations based on calculations for similar molecules and would need to be confirmed by specific computations for this compound.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment, such as a solvent or a biological receptor. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule over time, revealing how it samples different conformations and how its structure fluctuates.

For proline-containing peptides, MD simulations have been instrumental in understanding the dynamics of proline ring puckering and the isomerization of the peptide bond. frontiersin.orgnih.gov While the latter is not relevant for the title compound, the dynamics of ring puckering and the rotation of the side chain are of great interest. An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the preferred solvation shells and the influence of the solvent on the conformational equilibrium.

Furthermore, advanced MD techniques like metadynamics or umbrella sampling could be employed to explore the energy landscape of conformational changes more efficiently and to calculate the free energy barriers between different stable states. nih.gov This information is crucial for understanding the kinetics of conformational transitions.

Table 3: Potential Insights from a Molecular Dynamics Simulation of this compound

Parameter StudiedPotential Findings
Root Mean Square Deviation (RMSD)Stability of the molecule's conformation over time.
Radial Distribution Functions (RDFs)Solvation structure around key functional groups (e.g., N-H, C=O).
Dihedral Angle DistributionsPreferred orientations of the acetate side chain and the puckering of the pyrrolidine ring.
Hydrogen Bonding DynamicsLifetimes and populations of intramolecular and intermolecular hydrogen bonds.
Note: The table outlines the type of data that would be generated from an MD simulation.

Prediction of Spectroscopic Properties from First Principles (Excluding Basic Identification)

First-principles calculations can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and for structural elucidation. These predictions go beyond simple identification and can provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic signatures.

NMR chemical shifts and coupling constants are highly sensitive to the local electronic environment and the three-dimensional structure of a molecule. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these parameters with a high degree of accuracy. nih.govrsc.org By calculating the NMR properties for different low-energy conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated that can be compared directly with experimental data. This comparison can help to confirm the dominant conformation in solution. nih.gov

Similarly, theoretical vibrational spectra (infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes and to identify characteristic vibrations associated with specific functional groups or conformational states.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (ester)172.5172.1
C (pyrrolidine, adjacent to N and CH₂)60.159.8
C (tert-butyl, quaternary)81.380.9
CH₂ (pyrrolidine, adjacent to N)46.846.5
CH₂ (acetate)42.542.2
Note: This table illustrates the expected level of agreement between predicted and experimental data for well-characterized compounds. The values are hypothetical.

Future Directions and Emerging Research Avenues

Novel Synthetic Applications of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate

While this compound is recognized for its role in established reactions like Michael additions and aldol (B89426) reactions, its application in novel synthetic transformations is a key area of future research. The development of new organocatalysts is a continuing endeavor, with a focus on creating catalysts that can be utilized in sustainable synthesis, potentially from renewable resources. numberanalytics.com The versatility of proline and its derivatives has been demonstrated in a wide array of chemical reactions, including Robinson annulations, Mannich reactions, Diels-Alder reactions, and various α-functionalization reactions. nih.govwikipedia.org

Future research is anticipated to focus on cascade or domino reactions, where multiple bond-forming events occur in a single operation. These processes, catalyzed by proline derivatives, are highly desirable for their efficiency and atom economy, allowing for the rapid assembly of complex molecular architectures from simple precursors. tandfonline.com The unique electronic and steric properties of the tert-butyl ester in this compound may offer novel reactivity and selectivity in such complex transformations.

A summary of potential novel applications, based on the reactivity of related proline derivatives, is presented below.

Reaction TypePotential SubstratesExpected Product ClassPotential Advantages of this compound
Asymmetric Aza-Diels-AlderImines, DienesChiral Piperidine DerivativesEnhanced solubility in non-polar solvents, improved stereoselectivity.
Cascade Michael-Aldolα,β-Unsaturated Aldehydes, KetonesHighly Functionalized CarbocyclesControl over multiple stereocenters in a single transformation.
Enantioselective α-AminationAldehydes, KetonesChiral α-Amino CarbonylsPotential for high enantiomeric excess due to the defined chiral environment.

This table represents potential applications for this compound based on known reactions of other proline derivatives. Specific experimental data for the named compound in these exact reactions is the subject of ongoing research.

Integration into Flow Chemistry and Automation Platforms

The integration of organocatalysis with continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient and sustainable chemical manufacturing. numberanalytics.com The immobilization of proline-based catalysts on solid supports, such as polymers or silica (B1680970) gel, is a key strategy for their application in flow reactors. nih.goveurekaselect.com This approach allows for easy separation of the catalyst from the product stream, catalyst recycling, and the potential for continuous, uninterrupted production. researchgate.net

For this compound, future research will likely involve its covalent attachment to various solid supports. The ester functionality provides a convenient handle for immobilization. Once heterogenized, the catalyst can be packed into columns for use in continuous flow systems. nih.gov The use of such systems can lead to higher productivity and may allow for reactions to be conducted at elevated temperatures to increase reaction rates without compromising catalyst integrity or stereoselectivity. researchgate.net

ParameterBatch ChemistryFlow Chemistry with Immobilized Catalyst
Catalyst Loading Typically 5-30 mol%Potentially lower effective loading due to recycling
Reaction Time Hours to daysMinutes to hours
Productivity Limited by reactor sizeHigh throughput, continuous production
Catalyst Recovery Often difficult, requires chromatographySimple separation and reuse

This table provides a comparative overview of batch versus flow chemistry for organocatalytic reactions, highlighting the potential advantages of integrating catalysts like this compound into flow systems.

Exploration of New Catalytic Cycles Involving this compound

The catalytic activity of proline and its derivatives stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. wikipedia.orgyoutube.com Future research is aimed at harnessing this dual reactivity to design novel catalytic cycles that go beyond these established modes of activation.

One emerging area is the integration of organocatalysis with other catalytic paradigms, such as photoredox catalysis. researchgate.net In such a system, the pyrrolidine-based organocatalyst could generate a key intermediate that then participates in a light-mediated single-electron transfer process. This synergistic approach could unlock unprecedented chemical transformations that are not accessible through either catalytic system alone.

The tert-butyl group in this compound may play a crucial role in these new cycles by influencing the stability and reactivity of the catalytic intermediates. Its steric bulk could also be exploited to control the regioselectivity of subsequent bond-forming steps.

Development of Advanced Methodologies for Stereochemical Control

Achieving high levels of stereochemical control is a central goal in asymmetric synthesis. The chiral scaffold of this compound provides a powerful platform for inducing asymmetry. Future research will focus on refining this control, particularly in the synthesis of molecules with multiple and non-adjacent stereocenters. nih.gov

The development of bifunctional catalysts, where a secondary functional group is appended to the pyrrolidine (B122466) ring, is a promising strategy. mdpi.comresearchgate.net This additional group can engage in non-covalent interactions, such as hydrogen bonding, with the substrates, leading to a more organized transition state and consequently, higher stereoselectivity. The design of novel pyrrolidine-based organocatalysts with enhanced structural rigidity or additional stereogenic centers is an active area of investigation to improve stereocontrol. mdpi.com

Computational studies, in conjunction with experimental work, will be instrumental in designing the next generation of pyrrolidine-based catalysts with predictable and tunable stereochemical outcomes. nih.gov

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single step to form a complex product, are highly valued for their efficiency and convergence. tandfonline.com L-proline and its derivatives have been successfully employed as catalysts in a variety of MCRs to produce structurally diverse and biologically relevant heterocyclic compounds. nih.gov

The future application of this compound in MCRs is a promising research direction. Its enhanced solubility in organic solvents could be advantageous for MCRs that require non-polar reaction media. Research will likely focus on the design of novel MCRs that leverage the specific catalytic properties of this compound to access new chemical space. For example, the multicomponent reaction between an aldehyde, an amine, and a carbon nucleophile (a Mannich-type reaction) could be rendered highly enantioselective using this compound as the catalyst. nih.gov

The development of asymmetric MCRs catalyzed by proline derivatives is a key area of focus, offering a direct route to complex chiral molecules from simple, achiral precursors. nih.gov

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate?

The synthesis typically involves esterification or protection of the pyrrolidine moiety. For example:

  • Esterification : Reacting pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., NaOH or NaH) .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Pd(PPh₃)₄) with aryl halides in dioxane, as shown in analogous compounds .

Reaction Conditions Table (from analogous pyrrolidine derivatives) :

Reaction TypeConditionsReagentsProducts
Ester hydrolysisAcidic (HCl/H₂O/THF) or basicHCl/NaOHPyrrolidine-1-carboxylic acid
Cross-couplingPd(PPh₃)₄, Cs₂CO₃, dioxaneAryl halides, basesArylated/alkynylated derivatives

Q. How is the compound characterized for purity and structural integrity?

  • Purity : HPLC (>98% purity, as per standards for similar tert-butyl esters) .
  • Structural Confirmation : NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography (see analogous compounds in for crystallographic data) .

Q. What are the recommended storage conditions to ensure stability?

  • Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Avoid exposure to strong acids/bases and oxidizing agents, which may degrade the tert-butyl group .

Q. What solvents are compatible with this compound for experimental use?

  • Polar aprotic solvents (e.g., THF, dioxane) are preferred for reactions. Co-solvents like DMSO or DMF enhance solubility for biological assays .

Q. What safety precautions are necessary during handling?

  • Use PPE (gloves, goggles) due to unknown toxicity. Work in a fume hood, and avoid inhalation/skin contact .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity or ecological data?

  • Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to generate preliminary data, as Safety Data Sheets (SDS) lack toxicity profiles .
  • Perform QSAR modeling using PubChem data (InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N for analogous compounds) to predict hazards .

Q. What strategies optimize low yields in cross-coupling reactions involving this compound?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Temperature Optimization : Use microwave-assisted synthesis at 80–100°C to enhance reaction efficiency .
  • Additives : Include ligands like PPh₃ or adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How can computational methods predict the compound’s reactivity in drug design?

  • Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) using PubChem’s 3D structure data .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthesis .

Q. What analytical techniques resolve byproduct formation during ester hydrolysis?

  • LC-MS/MS : Identify impurities via fragmentation patterns .
  • Kinetic Studies : Monitor reaction progression under varying pH (acidic vs. basic) to minimize side reactions .

Q. How is the compound applied in medicinal chemistry for target validation?

  • Protease Inhibition : Use as a scaffold for synthesizing pyrrolidine-based inhibitors (e.g., SARS-CoV-2 M<sup>pro</sup>) .
  • Pharmacokinetic Profiling : Assess metabolic stability in microsomal assays and plasma protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.